molecular formula C20H15FN8O B10925425 1-(2-fluorophenyl)-6-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(2-fluorophenyl)-6-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925425
M. Wt: 402.4 g/mol
InChI Key: OUZBFGUTUBDOEL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It features a pyrazolo[3,4-b]pyridine core, which is known for its significant biological and pharmacological activities. The compound’s structure includes multiple fused rings and functional groups, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions. The initial steps often include the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.

Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes, including the use of high-yield catalysts and optimized reaction conditions to ensure purity and efficiency. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-Fluorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

  • **1-(2-Chlorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • **1-(2-Bromophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness: 1-(2-Fluorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets compared to its chloro- or bromo- analogs .

Properties

Molecular Formula

C20H15FN8O

Molecular Weight

402.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-6-methyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H15FN8O/c1-11-7-12(20(30)27-17-14-9-24-28(2)18(14)23-10-22-17)13-8-25-29(19(13)26-11)16-6-4-3-5-15(16)21/h3-10H,1-2H3,(H,22,23,27,30)

InChI Key

OUZBFGUTUBDOEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)NC4=C5C=NN(C5=NC=N4)C

Origin of Product

United States

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